molecular formula C16H14ClNO3 B1211823 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide

Cat. No. B1211823
M. Wt: 303.74 g/mol
InChI Key: VQEGHBUQNBKNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Anticancer Activity

4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide derivatives have been investigated for their anticancer properties. A study found that certain derivatives, such as compound 12 (SGK 266), demonstrated significant proapoptotic activity against melanoma cell lines, suggesting potential use in cancer therapy (Yılmaz et al., 2015).

Luminescent Properties and Stimuli-Responsive Behavior

These compounds have also been studied for their luminescent properties. A variant was found to exhibit luminescence in both solution and solid state, forming nano-aggregates with enhanced emission in aqueous solutions. Their behavior changes based on solvent polarity, and they demonstrate mechanochromic properties (Srivastava et al., 2017).

Antimicrobial Activity

Derivatives of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide have been synthesized and evaluated for antimicrobial activity. Some derivatives showed significant effectiveness against various bacterial and fungal strains, indicating potential as antimicrobial agents (Sethi et al., 2016).

Synthesis Techniques

Studies have explored new synthesis techniques for these compounds, leading to the development of potential therapeutic compounds. These techniques involve reactions with nucleophilic amines under basic conditions (Bozzo et al., 2003).

Potential as Serotonin 4 Receptor Agonists

Research indicates that benzamide derivatives, including those related to 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide, act as potent serotonin 4 receptor agonists. This suggests potential applications in gastrointestinal motility enhancement (Sonda et al., 2004).

properties

Product Name

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide

InChI

InChI=1S/C16H14ClNO3/c17-12-7-5-11(6-8-12)16(19)18-9-13-10-20-14-3-1-2-4-15(14)21-13/h1-8,13H,9-10H2,(H,18,19)

InChI Key

VQEGHBUQNBKNNQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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